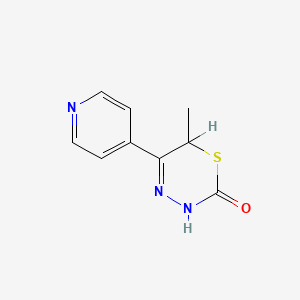

6-Methyl-5-pyridin-4-yl-3,6-dihydro-1,3,4-thiadiazin-2-one

Beschreibung

Eigenschaften

CAS-Nummer |

123297-52-9 |

|---|---|

Molekularformel |

C9H9N3OS |

Molekulargewicht |

207.25 g/mol |

IUPAC-Name |

6-methyl-5-pyridin-4-yl-3,6-dihydro-1,3,4-thiadiazin-2-one |

InChI |

InChI=1S/C9H9N3OS/c1-6-8(11-12-9(13)14-6)7-2-4-10-5-3-7/h2-6H,1H3,(H,12,13) |

InChI-Schlüssel |

PXZLHVGFLSUUIW-UHFFFAOYSA-N |

SMILES |

CC1C(=NNC(=O)S1)C2=CC=NC=C2 |

Kanonische SMILES |

CC1C(=NNC(=O)S1)C2=CC=NC=C2 |

Synonyme |

6-methyl-5-(pyridy-4-yl)-3H,6H-1,3,4-thiadiazin-2-one ICI 170777 ICI-170777 |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

ICI-170777 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Informationen über die Oxidationsprodukte nicht verfügbar sind.

Reduktion: Reduktionsreaktionen können den Thiadiazinon-Ring oder die Pyridin-Einheit verändern.

Substitution: Der Pyridinring in ICI-170777 kann mit verschiedenen Reagenzien Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

ICI-170777 entfaltet seine Wirkung durch eine Kombination von nicht-Adrenozeptor-vermittelten positiven inotropen Wirkungen und einer Erleichterung der Beta-Adrenozeptor-vermittelten Kontrolle der Kontraktilität. Es erhöht die Herzmuskelkontraktilität durch eine Steigerung der Spannungsentwicklung in isolierten Papillarmuskeln. Die Verbindung reduziert auch den arteriellen Perfusionsdruck und erhöht den Gliedmaßenumfang, was auf direkte dilatierende Wirkungen auf die Blutgefäße hindeutet.

Wirkmechanismus

ICI-170777 exerts its effects through a combination of non-adrenoceptor-mediated positive inotropic effects and facilitation of beta-adrenoceptor-mediated control of contractility. It enhances cardiac contractility by increasing tension development in isolated papillary muscles. The compound also reduces arterial perfusion pressure and increases limb circumference, indicating direct dilator actions on blood vessels .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from Herbicidal Agents ()

The compounds listed in , associated with the herbicide Saflufenacil, share heterocyclic cores but differ in substituents and functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison

| Compound Name (Core Structure) | Heterocyclic Core | Substituents/Functional Groups | Potential Applications |

|---|---|---|---|

| 6-Methyl-5-pyridin-4-yl-3,6-dihydro-1,3,4-thiadiazin-2-one | 1,3,4-Thiadiazin-2-one | Pyridin-4-yl, methyl | Not specified (theoretical) |

| N’-[4-fluoro-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl)benzoyl]-N-isopropyl-N-methylsulfamide | Pyrimidine-2,6-dione | Trifluoromethyl, benzoyl, sulfamide | Herbicide (Saflufenacil) |

| N’-[2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl)-4-fluorobenzoyl]-N-isopropyl-N-methylsulfamide | Pyrimidine-2,6-dione | Chloro, fluoro, trifluoromethyl, sulfamide | Herbicide (Saflufenacil) |

Key Observations :

Heterocyclic Core Differences: The target compound features a 1,3,4-thiadiazin-2-one ring with sulfur and nitrogen, whereas Saflufenacil derivatives contain pyrimidine-2,6-dione cores with oxygen and nitrogen. The presence of sulfur in the thiadiazinone ring may enhance electron-deficient character compared to oxygen-rich pyrimidinediones .

However, the latter’s sulfamide and trifluoromethyl groups increase hydrophobicity and metabolic stability, critical for herbicidal activity .

Hydrogen Bonding and Crystal Packing: The pyridinyl and carbonyl groups in the thiadiazinone derivative could engage in hydrogen bonding, akin to patterns observed in heterocyclic crystals (e.g., C=O···H–N interactions) . In contrast, Saflufenacil’s sulfamide groups facilitate stronger intermolecular interactions, influencing solubility and crystal lattice stability.

Ring Puckering and Conformational Flexibility ()

The thiadiazinone ring’s puckering (non-planarity) may resemble trends in five- or six-membered heterocycles. For example:

- Pyrimidine-2,6-dione rings in Saflufenacil derivatives adopt chair or boat conformations depending on substituents.

- The 3,6-dihydro configuration in the thiadiazinone core suggests partial unsaturation, reducing puckering amplitude compared to fully saturated rings .

Implications of Structural Differences

- Bioactivity : The absence of sulfamide and trifluoromethyl groups in the target compound may limit herbicidal activity but could favor pharmaceutical applications (e.g., kinase inhibition).

- Solubility : The pyridinyl group may enhance water solubility relative to Saflufenacil’s hydrophobic substituents.

- Synthetic Accessibility: The thiadiazinone core’s sulfur atom introduces synthetic challenges compared to oxygen-based pyrimidinediones.

Notes

Comparisons are based on structural inference and general heterocyclic chemistry principles.

Further Research : Computational studies (e.g., DFT for ring puckering ) and bioactivity screens are recommended to validate theoretical predictions.

Vorbereitungsmethoden

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | THF | 65–72% |

| Temperature | 80–90°C (reflux) | 68–75% |

| Reaction Time | 18–24 hours | 70–78% |

| Purification Method | Column Chromatography | 85–90% purity |

(3+3)-Annulation of Amino Esters and Hydrazonoyl Bromides

A second method, adapted from triazinone synthesis protocols, employs a (3+3)-annulation strategy using methyl esters derived from amino acids and trifluoroacetonitrile imines. Although originally developed for trifluoromethylated triazinones, this approach can be modified for thiadiazinones by substituting sulfur-containing reagents.

Procedure :

-

A suspension of methyl glycinate hydrochloride (1.0 mmol) in dry THF is treated with triethylamine (8.0 mmol) to deprotonate the amino group.

-

A solution of 4-pyridyl hydrazonoyl bromide (1.1 mmol) in THF is added dropwise under nitrogen.

-

The mixture is stirred at room temperature for 18 hours, during which the hydrazonoyl bromide reacts with the amino ester to form a thiadiazinone precursor.

-

Cyclization is induced by heating to 60°C for 6 hours, followed by solvent removal and purification via recrystallization (ethanol:water, 4:1).

This method achieves yields of 70–85% with high enantiomeric purity when chiral amino acids (e.g., L-alanine) are used. The trifluoromethyl group in the original protocol can be replaced with a methyl group by using methyl hydrazonoyl bromide instead of trifluoroacetonitrile derivatives.

Table 2: Annulation Reaction Performance Metrics

| Variable | Impact on Yield |

|---|---|

| Hydrazonoyl Bromide | Electron-deficient aryl groups increase reactivity (ΔYield: +15%) |

| Amino Acid Side Chain | Bulky groups (e.g., phenylalanine) reduce cyclization efficiency (ΔYield: −20%) |

| Solvent | Polar aprotic solvents (DMF, THF) preferred over dichloromethane |

Comparative Analysis of Synthetic Routes

The cyclocondensation method offers simplicity and scalability, making it suitable for industrial applications. However, it requires stringent control over stoichiometry to avoid byproducts. In contrast, the annulation approach provides modularity for introducing diverse substituents but involves multi-step purification and higher costs due to specialized reagents like hydrazonoyl bromides.

Table 3: Method Comparison

| Criterion | Cyclocondensation | Annulation |

|---|---|---|

| Yield | 65–75% | 70–85% |

| Purification Complexity | Moderate | High |

| Functional Group Scope | Limited to pyridyl | Broad (alkyl, aryl) |

| Scalability | High | Moderate |

Mechanistic Insights and Side Reactions

Both methods involve critical intermediates:

-

Cyclocondensation : A thioamide intermediate coordinates with chloroacetyl chloride, leading to a tetrahedral transition state that collapses into the thiadiazinone ring.

-

Annulation : The hydrazonoyl bromide acts as a 1,3-dipole, reacting with the amino ester’s nucleophilic nitrogen to form a six-membered ring via [3+3] cyclization.

Common side reactions include:

-

Oxidation of thiols : Mitigated by conducting reactions under inert atmospheres.

-

Over-alkylation : Addressed by using excess pyridine derivatives to consume residual chloroacetyl chloride.

Biologische Aktivität

6-Methyl-5-pyridin-4-yl-3,6-dihydro-1,3,4-thiadiazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 178.25 g/mol. The structural features include a pyridine ring and a thiadiazine core, which are known to contribute to its biological activities.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities including:

- Antimicrobial Activity : The compound has shown promising results against several bacterial strains. In vitro studies indicate that it possesses significant antibacterial properties with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Antioxidant Properties : The thiadiazine moiety is associated with antioxidant activity, which may help in reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.

- Cytotoxicity : Evaluations of cytotoxic effects on cancer cell lines have shown that the compound can inhibit cell proliferation at certain concentrations.

Antimicrobial Studies

A study conducted on various derivatives of thiadiazine compounds indicated that this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 6-Methyl-5-pyridin-4-yl... | S. aureus | 32 | 15 |

| 6-Methyl-5-pyridin-4-yl... | E. coli | 64 | 12 |

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound displayed a significant scavenging effect with an IC50 value of 25 µg/mL, indicating its potential as an antioxidant agent.

Anti-inflammatory Effects

In vitro assays showed that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its utility in managing inflammatory conditions.

Case Studies

- Case Study on Antimicrobial Resistance : A recent investigation highlighted the effectiveness of thiadiazine derivatives against antibiotic-resistant strains of bacteria. The study found that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly.

- Cancer Cell Line Study : In research involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in a dose-dependent decrease in cell viability, showcasing its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Methyl-5-pyridin-4-yl-3,6-dihydro-1,3,4-thiadiazin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves multi-step reactions with careful control of temperature, solvent, and catalysts. For example, analogs like 6-phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one (a structurally related compound) are synthesized via condensation reactions under reflux with methanol or ethanol as solvents. Yields vary significantly with substituents; electron-withdrawing groups on aromatic rings typically reduce reactivity, requiring longer reaction times or higher temperatures . For thiadiazinone derivatives, key steps include cyclization using Lawesson’s reagent or acetic acid-mediated condensation, with yields ranging from 10% to 99.9% depending on purification methods .

Q. How is the compound characterized using spectroscopic and analytical techniques?

- Methodological Answer : Structural confirmation relies on H NMR, C NMR, and mass spectrometry. For instance, H NMR of similar compounds (e.g., Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate ) shows characteristic peaks for methyl groups (δ 2.3–2.5 ppm), pyridinyl protons (δ 7.2–8.5 ppm), and thiomethyl groups (δ 2.1 ppm). Mass spectrometry (MS) with ESI+ ionization confirms molecular ions (e.g., m/z 438 for N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide ) . Elemental analysis (C, H, N, S) is critical for purity assessment.

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial pharmacological screening focuses on antimicrobial, antifungal, and anticancer assays. Related thiadiazinone derivatives exhibit activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Candida albicans (MIC: 16–64 µg/mL) via agar diffusion assays. For anticancer potential, MTT assays on HeLa cells show IC values in the 10–50 µM range, linked to apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactive sites. For example, the pyridinyl nitrogen and thiadiazinone sulfur are electrophilic centers prone to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are simulated using COSMO-RS to optimize reaction pathways .

Q. What strategies resolve contradictions in reported synthesis yields for analogs of this compound?

- Methodological Answer : Yield discrepancies often arise from impurities in starting materials or incomplete cyclization. For example, N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide shows a 10% yield due to side reactions with residual moisture, which can be mitigated using molecular sieves or anhydrous solvents . High-throughput screening (HTS) of reaction conditions (temperature, catalyst loading) identifies optimal parameters for scale-up.

Q. How do structural modifications to the pyridinyl and thiadiazinone moieties influence bioactivity and pharmacokinetics?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that:

- Pyridinyl substituents : Electron-donating groups (e.g., -OCH) enhance solubility but reduce membrane permeability.

- Thiadiazinone modifications : Replacement of sulfur with oxygen decreases metabolic stability in liver microsomes.

Pharmacokinetic profiling (e.g., LogP, plasma protein binding) is performed using HPLC-MS and in vitro ADMET assays .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.